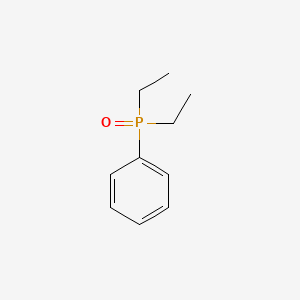

Diethylphenylphosphine oxide

Description

Significance of Organophosphorus Oxides in Contemporary Chemical Research

Organophosphorus compounds are integral to numerous areas of chemical science, finding applications from materials science to medicinal chemistry. taylorandfrancis.com Their unique properties, such as variable oxidation states, multivalency, and metal-binding capabilities, make them a versatile class of molecules. beilstein-journals.org Among these, organophosphorus oxides, which are derivatives of phosphoric, phosphonic, or phosphinic acids, are of significant interest. taylorandfrancis.comnih.gov These compounds are characterized by a phosphoryl group, where a phosphorus atom is double-bonded to an oxygen atom. taylorandfrancis.com

The importance of organophosphorus oxides is underscored by their widespread presence in bioactive natural products, therapeutic agents, and as ligands in catalysis. beilstein-journals.org They are crucial intermediates and building blocks in organic synthesis, contributing to the development of new synthetic methodologies. beilstein-journals.org The formation of the phosphorus-carbon (P-C) bond is a key area of research, as it opens avenues to a wide array of functionalized molecules with potential biological and physical properties. taylorandfrancis.com

Overview of Diethylphenylphosphine (B167853) Oxide's Role in Catalysis and Synthesis Paradigms

Diethylphenylphosphine oxide is an organophosphorus compound that has garnered attention in academic research for its utility as a ligand and precursor in catalysis and organic synthesis. While often seen as a byproduct in certain reactions like the Wittig reaction, its deliberate synthesis and application are increasingly explored. nih.gov

In the realm of catalysis, phosphine (B1218219) oxides, including structures related to this compound, are investigated for their role in the formation of catalytically active species. chemrxiv.org For instance, the partial oxidation of bisphosphine ligands to bisphosphine mono-oxides (BPMOs) has been shown to be relevant in various palladium-catalyzed reactions. chemrxiv.org Studies involving related phosphine oxides demonstrate their application as ligands in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgsigmaaldrich.com

From a synthetic perspective, this compound can be a precursor to other valuable organophosphorus compounds. For example, secondary phosphine oxides can be reduced to secondary phosphines, which are precursors to a wide range of phosphine ligands. wikipedia.org The synthesis of tertiary phosphine oxides, a class to which this compound belongs, is an active area of research with various established methods. nih.govorganic-chemistry.org

Scope and Research Objectives for this compound Studies

The primary research objectives concerning this compound and related compounds focus on several key areas:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating efficient and versatile methods for the synthesis of tertiary phosphine oxides. nih.govorganic-chemistry.org This includes exploring different catalytic systems, such as nickel and palladium catalysis, and developing new reaction sequences. nih.govorganic-chemistry.org

Elucidation of Catalytic Mechanisms: Understanding the precise role of phosphine oxides in catalytic cycles is a major goal. chemrxiv.org This involves detailed mechanistic studies to determine whether they act as spectator ligands, catalyst precursors, or are directly involved in the catalytic transformation. chemrxiv.org

Exploration of New Applications: Researchers are continuously seeking new applications for this compound and its derivatives. This includes their use as ligands in a broader range of catalytic reactions and as building blocks for the synthesis of novel functional materials and biologically active molecules. taylorandfrancis.comnih.gov

Interactive Data Table: Properties of Diethylphenylphosphine

For reference, the properties of the related compound, Diethylphenylphosphine, are provided below.

| Property | Value |

| Molecular Formula | (C₂H₅)₂PC₆H₅ |

| Molecular Weight | 166.20 g/mol |

| Boiling Point | 120-121 °C/29 mmHg (lit.) |

| Density | 0.954 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.546 (lit.) |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

diethylphosphorylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15OP/c1-3-12(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWZKDSMPFHONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509146 | |

| Record name | Diethyl(oxo)phenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24323-92-0 | |

| Record name | Diethyl(oxo)phenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Oxidative Routes to Diethylphenylphosphine (B167853) Oxide

The formation of diethylphenylphosphine oxide is primarily achieved through the controlled oxidation of its precursor, diethylphenylphosphine.

The direct oxidation of diethylphenylphosphine is a common method for the synthesis of this compound. This process involves the conversion of the P(III) center to a P(V) center. The reaction is typically exothermic and requires careful control to avoid over-oxidation or side reactions.

A variety of oxidizing agents can be employed for the conversion of diethylphenylphosphine to its oxide. The choice of reagent and reaction conditions can influence the yield and purity of the product.

Common oxidizing agents include:

Hydrogen Peroxide: A readily available and effective oxidant. The reaction is often carried out in a suitable solvent like acetone (B3395972) or ethanol.

Air/Oxygen: While being the most economical oxidant, the reaction with atmospheric oxygen can be slow and may require elevated temperatures or the presence of a catalyst.

Peroxy acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this transformation, typically providing clean and rapid oxidation at low temperatures.

The selection of the appropriate oxidant and conditions is crucial for achieving a high-yield and selective conversion.

Regenerative Reduction Strategies of this compound

The reduction of the stable P=O bond in this compound back to the corresponding phosphine (B1218219) is a chemically challenging but important process, particularly for the in-situ recycling of phosphine oxide byproducts in catalytic reactions like the Wittig, Staudinger, and Mitsunobu reactions. umn.edu

Several metal-based systems have been developed to facilitate the reduction of the strong phosphoryl (P=O) bond. These methods often involve the use of a stoichiometric or catalytic amount of a metal species in conjunction with a reducing agent. For instance, titanium(IV) has been employed to catalyze the reduction of phosphine oxides using silanes like (EtO)3SiH. mdpi.com However, a significant drawback can be the requirement of a full equivalent of the metal catalyst to achieve high conversion rates. mdpi.com Other metals, such as indium(III) and copper(II), have also been explored in combination with disiloxanes like tetramethyldisiloxane (TMDS). mdpi.com Ruthenium complexes have also been developed and have shown excellent catalytic activity for carbonyl reduction, which shares mechanistic similarities with P=O reduction. rsc.org

Organosilanes are widely recognized as effective and functional-group-tolerant reducing agents for phosphine oxides. umn.eduresearchgate.net While historically requiring high temperatures, recent advancements have led to the development of more efficient systems. umn.edu

Key organosilanes and related systems include:

Phenylsilane (PhSiH3): A commonly used reductant, though often requiring elevated temperatures. researchgate.net

Polymethylhydrosiloxane (PMHS): A cost-effective and environmentally friendly reducing agent, being a byproduct of the silicone industry. mdpi.com Protocols using PMHS have been developed to proceed without a solvent, simplifying the purification process. mdpi.com

1,3-Diphenyldisiloxane (DPDS): A superior disiloxane (B77578) reducing agent that can reduce acyclic phosphine oxides at elevated temperatures without additives, or at room temperature with an additive. umn.edu

Hexachlorodisilane (Si2Cl6): In combination with an activating agent like oxalyl chloride, this reagent allows for the metal-free reduction of phosphine oxides under mild conditions. kit.edunih.gov

The following table summarizes the performance of various organosilane-based reduction systems for phosphine oxides.

| Reducing Agent | Catalyst/Activator | Conditions | Key Features |

| Phenylsilane (PhSiH3) | None | Elevated temperatures (80–120 °C) | Commonly used, but requires heat. umn.edu |

| Polymethylhydrosiloxane (PMHS) | None | Solvent-free | Inexpensive and environmentally friendly. mdpi.com |

| 1,3-Diphenyldisiloxane (DPDS) | None or Additive | 110 °C (additive-free) or RT (with additive) | Highly efficient disiloxane reductant. umn.edu |

| Hexachlorodisilane (Si2Cl6) | Oxalyl Chloride | Mild | Metal-free and proceeds under mild conditions. kit.edunih.gov |

| Triethoxysilane ((EtO)3SiH) | Titanium(IV) | Mild | Metal-catalyzed system. mdpi.com |

Understanding the mechanism of P=O bond cleavage is crucial for the rational design of more efficient reduction systems. Computational studies, such as those using Density Functional Theory (DFT), have provided significant insights into these processes. rsc.orgens-lyon.frresearchgate.net

The reduction of phosphine oxides by silanes is believed to proceed through a pre-activation step, which is necessary for all commercially available silane (B1218182) reductants. umn.edu A key six-membered transition state has been proposed to explain the reactivity trends observed in these reductions. umn.edu

In the case of reductions involving activating agents like oxalyl chloride and hexachlorodisilane, mechanistic studies and quantum chemical calculations suggest that the rate-limiting step is the attack of the chloride anion from an intermediate phosphonium (B103445) salt on the silicon atom of the disilane. kit.edunih.gov

The cleavage of the P=O bond can also be influenced by the conformation of the molecule, as demonstrated by studies on acylphosphine oxides. ens-lyon.frresearchgate.net The efficiency of the cleavage can depend on the rotational barriers of the molecule in its different electronic states during a photochemical pathway. ens-lyon.frresearchgate.net

Derivatization and Functionalization of this compound

The chemical modification of this compound allows for the introduction of various functional groups and the synthesis of a diverse range of derivatives. These modifications can be targeted at either the phenyl ring or the ethyl groups, enabling the fine-tuning of the molecule's steric and electronic properties for specific applications.

Synthesis of Substituted this compound Analogs

The synthesis of substituted this compound analogs can be achieved through several synthetic routes, primarily involving the functionalization of the aromatic ring. One common strategy is the introduction of substituents onto the phenyl group prior to the formation of the phosphine oxide. Alternatively, direct functionalization of this compound can be accomplished through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

A key intermediate for further derivatization is (3-bromophenyl)diethylphosphine oxide. Its synthesis can be achieved through methods such as the direct alkylation of diethylphosphine (B1582533) oxide with 3-bromobenzyl chloride in the presence of a base. Another approach involves the phosphorylation of brominated aromatic compounds, for instance, by reacting a brominated phenol (B47542) with phosphorus oxychloride followed by hydrolysis. smolecule.com The bromine atom in (3-bromophenyl)diethylphosphine oxide serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. smolecule.com

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of substituted analogs. For example, the Hirao reaction, which involves the coupling of a >P(O)H species with a haloarene, can be employed. While often utilized with diphenylphosphine (B32561) oxide, the principles can be extended to diethylphosphine oxide. organic-chemistry.org Similarly, nickel-catalyzed cross-coupling reactions have emerged as a competitive alternative for the formation of C-C, C-N, and C-O bonds on aryl halides, providing a pathway to a variety of substituted phosphine oxides. nih.govrsc.org

The synthesis of aryldiphenylphosphine oxides has been demonstrated through a quaternization-Wittig reaction sequence, which could potentially be adapted for this compound analogs. This strategy involves the quaternization of a tertiary phosphine with an aryl bromide, followed by a Wittig reaction with an aldehyde to yield the desired phosphine oxide. acs.org

Below is a table summarizing some examples of substituted this compound analogs and their synthetic methods.

| Compound Name | Substituent | Synthetic Method | Reference |

| (3-Bromophenyl)diethylphosphine oxide | 3-Bromo | Direct alkylation of diethylphosphine oxide with 3-bromobenzyl chloride | smolecule.com |

| (3-Aminophenyl)diethylphosphine oxide | 3-Amino | Nucleophilic substitution of the bromine in (3-bromophenyl)diethylphosphine oxide | smolecule.com |

| Diethyl(p-tolyl)phosphine oxide | 4-Methyl | Quaternization-Wittig sequence (by analogy) | acs.org |

| (4-Hydroxyphenyl)diethylphosphine oxide | 4-Hydroxy | Phosphorylation of a protected 4-bromophenol (B116583) followed by deprotection | smolecule.com |

Incorporation of this compound into Complex Molecular Architectures

The unique properties of the phosphine oxide group, such as its polarity and ability to act as a hydrogen bond acceptor, make this compound an attractive building block for the construction of more complex molecules, including polymers and ligands for catalysis.

The incorporation of phosphine oxides into polymer backbones can impart desirable properties such as flame retardancy and improved thermal stability. mdpi.comresearchgate.net While specific examples detailing the polymerization of this compound are not abundant in the provided search results, the general principles of incorporating phosphine oxide moieties into polymers are well-established. For instance, bis(4-carboxyphenyl)phenyl phosphine oxide has been used as a comonomer in the synthesis of flame-resistant polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net This suggests that a difunctionalized this compound, for example, with carboxylic acid groups on the phenyl ring, could be similarly employed in polycondensation reactions. Another approach could involve the synthesis of a vinyl-substituted this compound, which could then undergo radical polymerization, analogous to the polymerization of trivinylphosphine (B117729) oxide. mdpi.com

This compound and its derivatives can also serve as precursors to phosphine ligands, which are crucial in homogeneous catalysis. The reduction of the phosphine oxide to the corresponding phosphine is a key step in this process. Secondary phosphine oxides, in particular, are valuable precursors for the synthesis of bidentate and tridentate phosphine ligands. rsc.orgehu.es These ligands can then be complexed with various transition metals, such as palladium, nickel, or ruthenium, to form catalysts for a wide range of chemical transformations, including cross-coupling reactions and hydrogenations. rsc.orgrsc.orgnih.gov The phosphine oxide moiety itself can act as a stabilizing ligand for metal nanoparticles in catalysis. nih.gov

The table below provides examples of how phosphine oxide functionalities, analogous to this compound, are incorporated into larger molecular structures.

| Application Area | Type of Complex Architecture | Method of Incorporation | Potential Properties/Function | Reference |

| Polymer Chemistry | Flame-retardant Polyesters | Polycondensation with a dicarboxylic acid-functionalized phosphine oxide | Increased flame retardancy and thermal stability | researchgate.net |

| Polymer Chemistry | Functional Polymers | Copolymerization of a vinyl-functionalized phosphine oxide | Modified polymer properties, potential for further functionalization | mdpi.com |

| Catalysis | Homogeneous Catalysts | Reduction of the phosphine oxide to a phosphine ligand and complexation with a metal | Catalysis of cross-coupling, hydrogenation, and other organic reactions | rsc.orgehu.es |

| Catalysis | Nanoparticle Stabilization | Use of phosphine oxide as a ligand to stabilize metal nanoparticles | Enhanced stability and activity of nanoparticle catalysts | nih.gov |

Iii. Mechanistic Investigations of Diethylphenylphosphine Oxide in Reactive Systems

Role in P(III)/P(V) Redox Cycling Catalysis

The conversion between the P(III) (phosphine) and P(V) (phosphine oxide) states is the cornerstone of the catalytic activity observed in several named reactions. The thermodynamic stability of the P=O bond in phosphine (B1218219) oxides presents a significant challenge for their reduction back to the corresponding P(III) phosphine, which is a necessary step for catalytic turnover. researchgate.net Research has focused on developing efficient methods for this reduction to enable catalytic variants of these reactions. kit.edu

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. beilstein-journals.orgnih.gov In its stoichiometric form, the reaction generates a phosphine oxide, such as diethylphenylphosphine (B167853) oxide, as a byproduct. The development of a catalytic Wittig reaction hinges on the efficient in situ regeneration of the P(III) phosphine from the P(V) phosphine oxide. beilstein-journals.orgnih.gov

The catalytic cycle can be summarized as follows:

Olefination: A P(III) phosphine, diethylphenylphosphine, reacts with an alkyl halide to form a phosphonium salt. Deprotonation of this salt by a base generates a phosphonium ylide. The ylide then reacts with an aldehyde or ketone via a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate. vanderbilt.edu

Phosphine Oxide Formation: The oxaphosphetane collapses to yield the desired alkene and diethylphenylphosphine oxide (P(V)). vanderbilt.edu

Phosphine Oxide Reduction: For the catalytic cycle to continue, the this compound must be reduced back to diethylphenylphosphine (P(III)). This step is often the bottleneck of the catalytic process and typically requires a stoichiometric reducing agent, such as a silane (B1218182). beilstein-journals.org

The general mechanism is depicted below:

Table 1: Mechanistic Steps in Catalytic Wittig Olefination

| Step | Reactants | Intermediates/Transition States | Products |

| Ylide Formation | Diethylphenylphosphine, Alkyl Halide, Base | Phosphonium Salt | Phosphonium Ylide |

| Cycloaddition | Phosphonium Ylide, Aldehyde/Ketone | Oxaphosphetane | - |

| Alkene Formation | Oxaphosphetane | - | Alkene, this compound |

| Regeneration | This compound, Reducing Agent | - | Diethylphenylphosphine |

The Appel reaction provides a mild method for converting alcohols to alkyl halides using a phosphine and a tetrahalomethane. wikipedia.orgorganic-chemistry.org Similar to the Wittig reaction, the driving force is the formation of a stable phosphine oxide. wikipedia.org A catalytic Appel reaction requires the regeneration of the P(III) phosphine from the phosphine oxide. wikipedia.orgnih.gov

The mechanistic cycle involving a phosphine oxide intermediate is as follows:

Activation: The P(III) phosphine attacks the halogen of the tetrahalomethane to form a phosphonium halide. wikipedia.orgnrochemistry.com

Alkoxyphosphonium Salt Formation: The alcohol substrate is deprotonated, and the resulting alkoxide attacks the phosphonium salt to form an alkoxyphosphonium intermediate. wikipedia.orgnrochemistry.com

Nucleophilic Substitution: The halide ion then displaces the phosphine oxide in an SN2 reaction, yielding the alkyl halide and the phosphine oxide. wikipedia.orgnrochemistry.com

Regeneration: In a catalytic version, the phosphine oxide is reduced back to the phosphine to restart the cycle. wikipedia.orgnih.gov

Table 2: Mechanistic Steps in the Catalytic Appel Reaction

| Step | Reactants | Intermediates/Transition States | Products |

| Activation | Diethylphenylphosphine, CCl₄ | [Et₂PhP-Cl]⁺CCl₃⁻ | - |

| Alkoxyphosphonium Formation | [Et₂PhP-Cl]⁺, Alcohol, Base | [Et₂PhP-OR]⁺Cl⁻ | - |

| Halide Formation | [Et₂PhP-OR]⁺Cl⁻ | SN2 Transition State | Alkyl chloride, this compound |

| Regeneration | This compound, Reductant | - | Diethylphenylphosphine |

The Staudinger reaction involves the reaction of a phosphine with an organic azide (B81097) to produce an aza-ylide. organic-chemistry.org Subsequent hydrolysis of this intermediate yields a primary amine and a phosphine oxide. This reaction, known as the Staudinger reduction, is a mild method for the reduction of azides. organic-chemistry.org

The mechanism proceeds through the following steps:

Phosphazide (B1677712) Formation: The phosphine nucleophilically attacks the terminal nitrogen of the azide, forming a phosphazide intermediate. raineslab.com

Nitrogen Extrusion: The phosphazide undergoes a four-membered ring transition state to lose dinitrogen (N₂) and form an iminophosphorane (aza-ylide). raineslab.com

Hydrolysis: The iminophosphorane is then hydrolyzed to produce the corresponding amine and phosphine oxide. raineslab.com

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry. wikipedia.org The reaction typically employs a phosphine, such as diethylphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). The formation of the stable phosphine oxide is a key driving force for this reaction. tcichemicals.comnih.gov

The generally accepted, albeit complex, mechanism involves:

Betaine (B1666868) Formation: The phosphine attacks the azodicarboxylate to form a betaine intermediate. wikipedia.org

Proton Transfer: The betaine deprotonates the acidic component (e.g., a carboxylic acid) to form an ion pair. wikipedia.org

Alkoxyphosphonium Salt Formation: The alcohol attacks the phosphonium ion, leading to the formation of an alkoxyphosphonium salt, which is the key intermediate for nucleophilic attack. wikipedia.orgnih.gov

Nucleophilic Attack: The conjugate base of the acidic component attacks the carbon atom bearing the oxygen, leading to the desired product with inverted stereochemistry and the formation of this compound. wikipedia.orgnih.gov

Efforts toward a catalytic Mitsunobu reaction have focused on regenerating the phosphine from the phosphine oxide. worktribe.comnih.gov A redox-free approach has also been developed where the phosphine oxide itself is used as a precursor to the active P(V) coupling reagent, thus avoiding a separate reduction step. worktribe.comnih.gov

Phosphine Oxide Involvement in Specific Bond Formation Reactions

The generation of a phosphine oxide is a common feature in reactions that form new chemical bonds, particularly carbon-carbon bonds.

The most prominent example of carbon-carbon bond formation involving a phosphine oxide is the Wittig olefination , as detailed in section 3.1.1. In this reaction, a C=C double bond is formed by coupling a carbonyl compound with a phosphorus ylide, with the concomitant formation of a phosphine oxide. diva-portal.orgnih.govillinois.edu

Annulation reactions , which involve the formation of a new ring, can also be facilitated by phosphorus-based reagents where a phosphine oxide is generated. For instance, intramolecular Wittig reactions can be employed to construct cyclic structures. rsc.orgresearchgate.net In such cases, a molecule containing both a phosphonium ylide precursor and a carbonyl group can undergo an intramolecular cyclization to form a cyclic alkene and a phosphine oxide. Catalytic versions of these annulations would similarly rely on the P(III)/P(V) redox cycle for phosphine regeneration. rsc.orgresearchgate.net While the general principles apply, specific mechanistic studies detailing the role of this compound in such annulation reactions are not widely available.

Carbon-Nitrogen Bond Formation Mechanisms (e.g., C-N Cross-Coupling, Cyclization)

This compound, in its tautomeric form as a secondary phosphine oxide (SPO), can serve as a precursor to phosphinous acid ligands (RR'POH). These ligands are instrumental in facilitating the oxidative addition of aryl chlorides to metal centers, a key step in various cross-coupling reactions for forming carbon-nitrogen (C-N) bonds. researchgate.net The use of SPOs like this compound as ligand precursors offers an efficient route for these transformations. researchgate.net

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. organic-chemistry.org The generally accepted mechanism for such cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov While the primary role of this compound is often as a ligand precursor, the mechanistic details of its direct involvement in the C-N bond-forming step are a subject of ongoing investigation.

In the context of cyclization reactions, organophosphorus compounds are crucial for synthesizing various heterocyclic structures. nih.gov For instance, molecular iodine-catalyzed cyclization reactions have been developed to create organophosphorus compounds under mild conditions. nih.gov While specific studies detailing the mechanistic role of this compound in C-N bond-forming cyclizations are not prevalent, the broader class of organophosphorus compounds is known to participate in such transformations. The formation of nitrogen-containing heterocycles can be achieved through methods like the Buchwald-Hartwig reaction, which is not only for intermolecular amination but also for intramolecular cyclization. organic-chemistry.orgtcichemicals.com

The versatility of organophosphorus reagents is further highlighted by their use in synthesizing a wide array of nitrogen-containing compounds, from simple amines to complex heterocyclic systems. tcichemicals.com

Table 1: Selected C-N Cross-Coupling and Cyclization Reactions

| Reaction Name | Catalyst/Reagent | Substrates | Product Type | Mechanistic Feature Involving Phosphorus |

| Buchwald-Hartwig Amination | Palladium catalyst, strong base | Aryl halides/triflates, primary/secondary amines | Aryl amines | Phosphine ligands facilitate the catalytic cycle. organic-chemistry.org |

| Intramolecular Buchwald-Hartwig Reaction | Palladium catalyst, strong base | Substrates with both an aryl halide and an amine moiety | Nitrogen-containing heterocycles | Phosphine ligands are crucial for the catalytic process. organic-chemistry.orgtcichemicals.com |

| Iodine-Mediated Cyclization | Molecular iodine | o-Alkynylphenyl isothiocyanates, organophosphorus esters | 4H-benzo[d] nih.govrsc.orgthiazin-2-ylphosphonates | Organophosphorus ester acts as a reactant. nih.gov |

Oxygen Atom Transfer Reactions and Deoxygenation Pathways

This compound and related phosphine oxides can be involved in oxygen atom transfer (OAT) reactions, often as the product of the oxidation of the corresponding phosphine. The oxidation of phosphines to phosphine oxides is a thermodynamically favorable process.

One notable example involves the catalytic oxygenation of phosphines using a trinuclear rhenium sulfide (B99878) cluster complex. In this system, dioxygen (O₂) transfers its oxygen atoms to a bridging sulfur dioxide (SO₂) ligand, which then transfers an oxygen atom to a phosphine, such as dimethylphenylphosphine, to form the corresponding phosphine oxide. nih.gov The original cluster complex is regenerated, allowing for a catalytic cycle. nih.gov

In another instance, a nonheme manganese(IV)-oxo complex can directly transfer its oxygen atom to triphenylphosphine (B44618) derivatives. rsc.org The mechanism of this transfer is sensitive to steric effects on the phosphine. rsc.org The presence of acid can alter the pathway to an electron transfer mechanism. rsc.org Similarly, µ-oxo-bis[phthalocyaninatoiron(III)] has been shown to oxidize triphenylphosphine to its oxide in the presence of pyridine. rsc.org

While these examples focus on the formation of phosphine oxides, the reverse reaction, the deoxygenation of phosphine oxides, is a more challenging transformation. However, the formation of the strong phosphorus-oxygen double bond in phosphine oxides is a driving force for many reactions where a phosphorus(III) compound acts as a deoxygenating agent.

Table 2: Examples of Oxygen Atom Transfer Reactions Involving Phosphines

| Reactant(s) | Oxidizing Agent/Catalyst | Product | Key Observation |

| Dimethylphenylphosphine | [(Ph₃P)₂N][Re₃(µ₃-S)(µ-S)₂(µ-SO₂)Cl₆(PMe₂Ph)₃] / O₂ | Dimethylphenylphosphine oxide | Catalytic oxygenation with 8 turnovers per hour at 23°C. nih.gov |

| Triphenylphosphine derivatives | [(Bn-TPEN)Mnᴵⱽ(O)]²⁺ | Triphenylphosphine oxide derivatives | Direct oxygen atom transfer with significant steric effects. rsc.org |

| Triphenylphosphine | µ-oxo-bis[phthalocyaninatoiron(III)] / pyridine | Triphenylphosphine oxide | Rare example of O-atom transfer by a µ-oxo Feᴵᴵᴵ oligomer. rsc.org |

Carboxyl Migration Reaction Mechanisms

The direct involvement of this compound in carboxyl migration reaction mechanisms is not extensively documented in the provided search results. These reactions typically involve the rearrangement of a carboxyl group within a molecule. The principles of organometallic reaction mechanisms, such as oxidative addition and reductive elimination, are often central to catalytic cycles that could, in principle, involve such migrations.

Reaction Mechanisms in Organometallic Systems

Reductive Elimination Processes Mediated by Phosphine Ligands and Phosphine Oxide Byproducts

Reductive elimination is a fundamental step in many catalytic cycles, where two cis-oriented ligands on a metal center couple and are eliminated from the metal, leading to a decrease in the metal's oxidation state and coordination number. umb.eduslideshare.netslideshare.net Phosphine ligands play a crucial role in influencing the rate and efficiency of reductive elimination.

The formation of a phosphine oxide, such as this compound, is often a byproduct in reactions where a phosphine ligand is used and an oxidant is present. While the phosphine ligand itself is directly involved in modulating the electronic and steric environment of the metal center, the resulting phosphine oxide is generally considered a stable, coordinating byproduct.

In some cross-coupling reactions, secondary phosphine oxides (SPOs) like di-tert-butylphosphine (B3029888) oxide serve as precursors for the active phosphinous acid ligands. These ligands are effective in promoting the oxidative addition of unactivated aryl chlorides to a metal center, which is the initial step in many catalytic cycles that culminate in reductive elimination. researchgate.net For example, in Suzuki-Miyaura cross-coupling reactions, palladium catalysts with phosphine ligands are widely used to facilitate the formation of carbon-carbon bonds, a process that concludes with reductive elimination. researchgate.net

The ease of reductive elimination can be influenced by the nature of the phosphine ligand. For instance, in C-O coupling reactions, the addition of bulky alkylphosphine ligands can significantly increase the yield of diaryl ether formed via reductive elimination from arylpalladium aryloxo complexes. nih.gov

Table 3: Influence of Phosphine Ligands on Reductive Elimination

| Reaction Type | Metal Center | Ligand Type | Role of Ligand |

| C-C Coupling | Palladium | Bulky alkylphosphines | Facilitates reductive elimination. nih.gov |

| C-O Coupling | Palladium | Bulky alkylphosphines | Increases yield of reductive elimination product. nih.gov |

| C-N Coupling | Palladium | Various phosphines | Essential for the overall catalytic cycle. organic-chemistry.org |

Ligand Exchange and Dissociation Studies in Metal Complexes

Ligand exchange and dissociation are fundamental processes in organometallic chemistry, often preceding or following key catalytic steps. youtube.com The substitution of one ligand for another can occur through a spectrum of mechanisms, from purely dissociative (D) to purely associative (A). libretexts.org

In a dissociative mechanism, a ligand first detaches from the metal complex, forming an unsaturated intermediate, which then coordinates with the incoming ligand. youtube.comlibretexts.org This pathway is more likely for coordinatively and electronically saturated complexes. youtube.com Conversely, an associative mechanism involves the initial coordination of the incoming ligand to form a higher-coordination-number intermediate, followed by the departure of the leaving ligand. youtube.comlibretexts.org

Studies on nickel(II) complexes with O-alkyl dithiocarbonato and trialkyl- or triarylphosphine ligands have shown that the phosphine ligand can dissociate in solution. researchgate.net The strength of the phosphorus-nickel bond was found to be influenced by the electronic properties of the other ligands present. researchgate.net

For more complex systems, such as bimetallic complexes, phosphine ligand exchange can occur through a dissociative mechanism involving the breaking and forming of metal-phosphorus bonds. researchgate.net The photochemically induced dissociation of ligands is another area of study, with applications in releasing small molecules from coordination complexes. rug.nl

While specific studies focusing solely on this compound as a dissociating ligand are not detailed in the provided results, the general principles of phosphine ligand exchange and dissociation are well-established and would apply to complexes containing diethylphenylphosphine or its derivatives. The steric and electronic properties of the diethylphenylphosphine ligand would influence the kinetics and mechanism of its exchange and dissociation from a metal center.

Iv. Catalytic Applications and Research Methodologies

Organocatalysis Employing Diethylphenylphosphine (B167853) Oxide and its Regenerated Phosphine (B1218219)

A significant area of research in organocatalysis has been the development of methods that minimize waste and improve atom economy. In this context, the in-situ regeneration of catalysts from their byproducts is a key strategy. Diethylphenylphosphine oxide can serve as a precatalyst, which upon reduction, forms the catalytically active diethylphenylphosphine.

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. beilstein-journals.orguta.edu A major drawback of the stoichiometric Wittig reaction is the generation of a stoichiometric amount of a phosphine oxide byproduct, which can complicate product purification. beilstein-journals.org A catalytic approach, where the phosphine oxide is reduced back to the active phosphine in situ, addresses this limitation. beilstein-journals.orgorganic-chemistry.org

In a catalytic Wittig reaction, a phosphine oxide, such as this compound, can be employed as a precatalyst. The catalytic cycle is initiated by the reduction of the phosphine oxide to the corresponding phosphine using a suitable reducing agent, typically a silane (B1218182). beilstein-journals.orguta.edu The regenerated phosphine then reacts with an alkyl halide to form a phosphonium salt, which is subsequently deprotonated by a base to generate the ylide. The ylide then reacts with a carbonyl compound to furnish the desired alkene and regenerate the phosphine oxide, which re-enters the catalytic cycle.

While specific data for this compound in this catalytic cycle is not extensively documented in publicly available literature, the principle has been demonstrated with other phosphine oxides. For instance, 3-methyl-1-phenylphospholane-1-oxide has been successfully used as a precatalyst in catalytic Wittig reactions. organic-chemistry.org This system, utilizing a silane reducing agent, has been shown to be effective for a variety of aldehydes, including heteroaryl, aryl, and alkyl substrates, affording the corresponding alkenes in good yields. organic-chemistry.org The efficiency of the reduction of the phosphine oxide is a critical factor, with computational studies suggesting that ring strain in cyclic phosphine oxides can facilitate their reduction. organic-chemistry.org

Table 1: Illustrative Examples of Catalytic Wittig Olefination Using a Phosphine Oxide Precatalyst

Note: The following data is for the catalytic system using 3-methyl-1-phenylphospholane-1-oxide as the precatalyst and is provided to illustrate the principle of the catalytic Wittig reaction.

| Aldehyde Substrate | Alkyl Halide | Product | Yield (%) |

| Benzaldehyde | Ethyl bromoacetate | Ethyl cinnamate | 85 |

| 4-Methoxybenzaldehyde | Ethyl bromoacetate | Ethyl 4-methoxycinnamate | 82 |

| 2-Thiophenecarboxaldehyde | Ethyl bromoacetate | Ethyl 3-(2-thienyl)acrylate | 75 |

| Cyclohexanecarboxaldehyde | Ethyl bromoacetate | Ethyl 3-cyclohexylacrylate | 68 |

Data sourced from studies on catalytic Wittig reactions using cyclic phosphine oxide precatalysts.

Tandem and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing the number of purification steps and reducing waste. nih.gov While phosphine-catalyzed tandem and MCRs are well-established, the specific use of this compound as a catalyst or precatalyst in these systems is not widely reported in the scientific literature.

Phosphine catalysis, in general, involves the initial nucleophilic addition of a phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate that can then participate in a variety of bond-forming events. nih.gov A phosphine-triggered three-component reaction of arynes, aldehydes, and phosphines has been developed, leading to the formation of stable pentacovalent phosphoranes. nih.gov However, in this case, the phosphine is incorporated into the final product rather than acting as a catalyst.

For this compound to be employed in a catalytic capacity in such reactions, a reductive step would be necessary to generate the active phosphine catalyst, similar to the catalytic Wittig reaction. The development of such tandem or multi-component processes initiated by the in-situ reduction of this compound remains an area for future exploration.

Annulation and cyclization reactions are fundamental processes for the construction of cyclic and heterocyclic frameworks, which are prevalent in natural products and pharmaceuticals. Phosphine-catalyzed annulations are a powerful tool for the synthesis of various ring systems. acs.org These reactions often proceed through the generation of a phosphonium ylide or a zwitterionic intermediate, which then undergoes an intramolecular reaction to form the cyclic product. acs.org

Rhodium(III)-catalyzed cyclization of (2-azidostyryl)diphenylphosphine oxides has been shown to produce 3-phosphinoylindoles through a unique phosphine oxide migration. nih.gov Additionally, phosphine oxides have been demonstrated to act as effective ligands in Rh(I)-catalyzed C-H cyclization reactions of benzimidazoles with alkenes. mdpi.comnih.gov

However, the direct catalytic use of this compound as a precatalyst for annulation and cyclization reactions, where it is reduced to the active phosphine to initiate the catalytic cycle, is not a well-documented area of research. The principles of phosphine catalysis suggest that such applications are plausible, provided that efficient in-situ reduction of the phosphine oxide can be achieved under conditions compatible with the annulation or cyclization process.

Role as a Stabilizing Ligand or Additive in Metal-Catalyzed Processes

In addition to its role in organocatalysis, this compound can also function as a ligand or additive in transition metal-catalyzed reactions. In this capacity, it does not typically enter into a redox cycle but rather coordinates to the metal center, influencing its stability, activity, and selectivity.

Palladium-catalyzed cross-coupling reactions are among the most important and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The performance of these reactions is highly dependent on the nature of the ligands coordinated to the palladium center. tcichemicals.com While phosphines are the most common ligands, phosphine oxides have also been shown to play a beneficial role. nih.govnih.gov

Phosphine oxides can act as stabilizing ligands for palladium nanoparticles, preventing their aggregation into inactive palladium black and thereby prolonging the lifetime of the catalyst. nih.gov This is particularly relevant in "ligandless" cross-coupling reactions, where the active catalyst is believed to be colloidal palladium.

Table 2: Palladium-Catalyzed Cross-Coupling of Potassium (4-methoxyphenyl)dimethylsilanolate with Various Aryl Bromides Using Triphenylphosphine (B44618) Oxide as a Stabilizing Ligand

Note: This data is for triphenylphosphine oxide and is presented to illustrate the role of phosphine oxides as stabilizing ligands in palladium-catalyzed cross-coupling reactions.

| Aryl Bromide | Product | Yield (%) |

| 4-Bromobenzotrifluoride | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 79 |

| 4-Bromoacetophenone | 4'-Methoxy-[1,1'-biphenyl]-4-yl(phenyl)methanone | 85 |

| 1-Bromo-4-nitrobenzene | 4-Methoxy-4'-nitrobiphenyl | 90 |

| Methyl 4-bromobenzoate | Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | 88 |

Data adapted from studies on the use of phosphine oxides as stabilizing ligands in palladium catalysis. nih.gov

Rhenium and molybdenum complexes are well-known catalysts for a variety of oxidation reactions, including the epoxidation of olefins. nih.govmdpi.com The catalytic activity of these metal centers is often modulated by the ligands in their coordination sphere.

Studies on methyl(oxo)rhenium(V) complexes have investigated ligand displacement reactions, showing that phosphines can displace other ligands. nih.gov However, the role of phosphine oxides as ancillary ligands to modulate the catalytic activity of rhenium and molybdenum in oxidation and epoxidation reactions remains a largely unexplored area of research. The Lewis basicity of the phosphine oxide oxygen could allow for coordination to the metal center, but the impact of such coordination on the catalytic performance has not been systematically investigated for this compound.

Influence on Olefin Metathesis Catalysis (as a ligand precursor)

This compound serves as a ligand precursor in olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. The corresponding phosphine, diethylphenylphosphine, functions as a ligand that directly coordinates to the metal center of the catalyst, typically ruthenium. The properties of this phosphine ligand are crucial for the catalyst's performance.

In the context of ruthenium-based catalysts, such as Grubbs-type catalysts, the neutral donor ligand, like a phosphine, plays a pivotal role in the catalytic cycle. acs.org20.210.105 The process generally begins with the dissociation of a phosphine ligand to generate a more reactive 14-electron intermediate. 20.210.105princeton.edu This intermediate can then bind to an olefin substrate, initiating the metathesis process.

The influence of the phosphine ligand is twofold:

Steric Properties : The size of the phosphine ligand, often quantified by its cone angle, affects the rate of its dissociation from the metal center. Ligands with a larger cone angle tend to dissociate more easily for steric reasons, which can increase catalyst activity. princeton.edu

Electronic Properties : The electron-donating ability of the phosphine ligand also modulates the catalyst's reactivity. More electron-donating phosphines can labilize the trans ligand and stabilize the vacant orbital in the 14-electron intermediate, thereby enhancing catalytic activity. princeton.edu

This compound itself is not the active ligand. It must first be reduced to diethylphenylphosphine. This conversion makes the oxide a stable precursor from which the active phosphine ligand can be generated when needed. chemicalbook.com While first-generation Grubbs catalysts often utilize tricyclohexylphosphine, the ability to tune the steric and electronic properties by employing different phosphines, such as diethylphenylphosphine, allows for the optimization of catalyst stability and activity for specific applications. acs.orgchemimpex.comnih.gov The use of phosphine-based catalysts is particularly noted in reactions where secondary metathesis reactions need to be minimized. acs.org

Photochemical and Polymerization Catalysis

The phenylphosphine (B1580520) oxide moiety is a key component in the design of advanced materials for photocatalysis, particularly in the development of polymer-based systems.

Researchers have successfully designed and synthesized conjugated polymers incorporating phenylphosphine oxide derivatives for use as highly efficient polymer photocatalysts. rsc.orgresearchgate.net These materials have shown exceptional performance in applications such as visible-light-driven hydrogen evolution. rsc.org

The core design strategy involves using the phenylphosphine oxide group as a strong electron-withdrawing unit within the polymer backbone. rsc.orgresearchgate.net This feature, combined with a planar structure and extended conjugation, facilitates efficient charge separation and transfer between donor and acceptor moieties within the polymer. rsc.org For instance, a series of polymers combining fluorene (B118485) or carbazole (B46965) units with phenylphosphine oxide derivatives has been developed. rsc.orgresearchgate.net

The research findings highlight that a polymer named PCzBPO, which incorporates these design principles, exhibits a hydrogen evolution rate (HER) over two orders of magnitude greater than its counterparts. rsc.org This enhanced activity is attributed to the synergistic effects of the strong electron-withdrawing group, structural planarity, and effective charge transfer. rsc.orgresearchgate.net

The performance of these phenylphosphine oxide-based polymer photocatalysts is summarized in the table below.

| Polymer Photocatalyst | Monomers | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hydrogen Evolution Rate (HER) (mmol h⁻¹ g⁻¹) | Apparent Quantum Yield (AQY) |

| PFBPO | 9,9-dioctylfluorene, Phenylphosphine oxide | -5.88 | -2.99 | 0.28 ± 0.01 | 0.24% @ 420 nm |

| PCzBPO | 9-octylcarbazole, Phenylphosphine oxide | -5.75 | -2.91 | 35.10 ± 0.35 | 14.92% @ 420 nm |

This table presents data synthesized from research findings to illustrate the performance of different polymer photocatalysts. The values are based on published experimental results. rsc.org

These findings underscore the potential of phenylphosphine oxide-containing polymers as a promising class of materials for developing high-performance photocatalysts. rsc.orgresearchgate.net

The utility of phosphine oxides and their derivatives extends to other photoredox catalytic systems, where they can participate in or influence a variety of transformations. The field of photoredox catalysis has provided sustainable pathways to reactive radical species that were previously difficult to access. diva-portal.orgsigmaaldrich.com

While direct photoredox applications involving this compound are not extensively documented, the broader chemistry of phosphines and phosphine oxides is highly relevant. For example, tertiary phosphines can be used in photoredox-catalyzed deoxygenation reactions. researchgate.net The process can involve the generation of phosphoranyl radicals, which are versatile intermediates. researchgate.net

Recent research has demonstrated the light-driven activation of halophosphines using an iridium-based photocatalyst. diva-portal.org This process leads to the formation of secondary phosphines and various cyclophosphines under mild conditions. diva-portal.org Such photoredox methods provide an alternative to traditional reduction pathways that often require harsh reagents. diva-portal.org The mechanism involves the excited state of the photocatalyst being reductively quenched by an electron donor. The resulting reduced catalyst then transfers an electron to the halophosphine, initiating the transformation. diva-portal.org

Furthermore, the merging of nucleophilic phosphine catalysis with photoredox catalysis is an emerging area with significant potential. semanticscholar.org These systems can leverage the unique reactivity of phosphine-generated zwitterionic intermediates in light-driven processes. The ability to recycle phosphine oxides back to the catalytically active phosphines in situ is a key challenge, with photoredox and electrochemical methods offering promising solutions to bypass stoichiometric waste generation. semanticscholar.org

V. Coordination Chemistry and Electronic Structure Investigations

Diethylphenylphosphine (B167853) Oxide as a Ligand in Metal Complexes

Diethylphenylphosphine oxide is a versatile ligand in coordination chemistry, primarily due to the presence of both a hard oxygen donor and the potential for varied electronic effects imparted by the phenyl and ethyl substituents.

Phosphine (B1218219) oxides, including this compound, almost invariably coordinate to metal centers through the phosphoryl oxygen atom, forming M-O bonds. wikipedia.org This makes them hard Lewis bases, preferring to bind to hard metal centers. wikipedia.org The phosphorus atom in the coordinated phosphine oxide maintains its tetrahedral geometry. wikipedia.org Upon coordination, the P-O bond length typically elongates by about 2%, a phenomenon consistent with the stabilization of the ionic resonance structure of the P=O bond. wikipedia.org

Mixed phosphine-phosphine oxide ligands, which contain both a soft phosphine donor and a hard phosphine oxide donor, can exhibit hemilability. wikipedia.orgresearchgate.net This allows them to act as either monodentate or bidentate ligands, offering flexibility in the coordination sphere of a metal complex and potentially influencing catalytic activity. researchgate.net

Secondary phosphine oxides (SPOs) represent another class of related ligands. They exist in tautomeric equilibrium with their hydroxy tautomer (R₂P-OH). wikipedia.org These ligands can coordinate to metals through the phosphorus atom, behaving as strong field ligands, in contrast to the O-bonded tertiary phosphine oxides. wikipedia.org

A summary of typical binding modes is presented below:

| Ligand Type | Primary Binding Site | Donor Character | Typical Coordination Behavior |

| Tertiary Phosphine Oxides (e.g., this compound) | Oxygen | Hard Lewis Base | Monodentate M-O bonding |

| Mixed Phosphine-Phosphine Oxides | Phosphorus and Oxygen | Soft (P) and Hard (O) | Monodentate or Bidentate (hemilabile) |

| Secondary Phosphine Oxides | Phosphorus (from hydroxy tautomer) | Strong Field Ligand | P-coordination, often with intramolecular H-bonding |

The bonds formed between metal centers and phosphine oxide ligands are generally considered to be of moderate strength. As weak Lewis bases, phosphine oxides can be readily displaced from their metal complexes. wikipedia.org This lability can be advantageous in catalytic cycles where ligand dissociation is a required step.

The stability of metal-phosphine oxide bonds is influenced by several factors:

Nature of the Metal: Hard metal ions form more stable complexes with the hard oxygen donor of phosphine oxides. wikipedia.org

Substituents on Phosphorus: The electronic properties of the substituents on the phosphorus atom affect the basicity of the phosphoryl oxygen. Trialkylphosphine oxides are generally more basic and thus form stronger bonds than triarylphosphine oxides. wikipedia.org

Chelation: Mixed phosphine-phosphine oxide ligands that can form a chelate ring with the metal center exhibit enhanced stability due to the chelate effect. wikipedia.org

In some applications, such as palladium-catalyzed cross-coupling reactions, phosphine oxides have been observed to act as stabilizing ligands. nih.gov They can prevent catalyst decomposition, possibly by weakly coordinating to the metal center and preventing aggregation or oxidation. nih.gov

Electronic Properties and Ligand Field Theory

The electronic character of phosphine oxide ligands plays a crucial role in modulating the properties of the metal centers to which they are coordinated.

Phosphine oxides are primarily considered σ-donors through the oxygen lone pairs. The substituents on the phosphorus atom significantly influence the electron-donating ability of the phosphoryl oxygen. researchgate.net More electron-donating groups on the phosphorus increase the basicity and σ-donating character of the oxygen.

While traditional phosphines are known for their π-accepting capabilities through overlap of metal d-orbitals with P-C σ* antibonding orbitals, the situation is different for phosphine oxides. wikipedia.org The primary interaction is the σ-donation from the oxygen. However, the electronic nature of the substituents on the phosphorus atom in phosphine oxides can indirectly influence the electronic environment of the metal center. Studies on ligands derived from secondary phosphine oxides have shown that their electronic properties can span a wide range, from π-accepting to strongly electron-donating. nih.gov

The order of increasing π-acid character for phosphine-type ligands is generally considered to be: PMe₃ < PAr₃ < P(OMe)₃ < PCl₃ < PF₃ ≈ CO. umb.edu The electronegativity of the groups attached to phosphorus plays a key role; more electronegative groups lower the energy of the P-X σ* orbital, making it a better acceptor of electron density from the metal. umb.edu

The σ-donating nature of phosphine oxide ligands can increase the electron density at the metal center. This can, in turn, influence the metal's oxidation state and its reactivity. For instance, in palladium-catalyzed reactions, the addition of phosphine oxides can have a positive effect on the reaction rate and catalyst stability, suggesting an electronic influence on the active catalytic species. nih.gov

The electronic properties of phosphine ligands are known to be tunable, which allows for the systematic modification of the steric and electronic environment at a metal center. researchgate.net This tuning is critical in optimizing the performance of metal complexes in catalysis. researchgate.net By extension, the substituents on a phosphine oxide ligand like this compound can be chosen to fine-tune the electronic properties of the metal complex for a specific application. In some cases, the coordination of a phosphine oxide can even lead to deoxygenation, resulting in the formation of a metal-oxo species and the parent phosphine. wikipedia.org

Spectroscopic Characterization of Complexes and Reactive Intermediates

A variety of spectroscopic techniques are employed to characterize metal complexes of this compound and to understand the nature of the metal-ligand interaction.

Infrared (IR) Spectroscopy: A key diagnostic tool is the stretching frequency of the P=O bond (ν(P=O)). Upon coordination to a metal center, this frequency typically shifts to a lower wavenumber. This shift is indicative of a weakening of the P=O bond due to the donation of electron density from the oxygen to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

³¹P NMR: The chemical shift of the phosphorus nucleus is sensitive to its chemical environment. Coordination to a metal center causes a significant change in the ³¹P NMR chemical shift compared to the free ligand. This can provide information about the formation of the complex and the nature of the binding.

¹H and ¹³C NMR: These techniques are used to characterize the organic framework of the ligand and can provide evidence for coordination through changes in the chemical shifts of the protons and carbons near the coordinating oxygen atom.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the metal complex. This allows for the direct observation of the M-O bond and the geometry of the coordination sphere. For example, the P-O bond length in triphenylphosphine (B44618) oxide is 1.48 Å, which increases to 1.51 Å upon coordination to NiCl₂. wikipedia.org

Below is a table summarizing the expected spectroscopic changes upon coordination of this compound to a metal center:

| Spectroscopic Technique | Observable | Expected Change Upon Coordination | Information Gained |

| Infrared (IR) Spectroscopy | ν(P=O) stretching frequency | Decrease in wavenumber | Evidence of M-O bond formation and weakening of the P=O bond |

| ³¹P NMR Spectroscopy | Chemical Shift (δ) | Significant change in chemical shift | Confirmation of complex formation, information on the electronic environment of P |

| ¹H NMR Spectroscopy | Chemical Shifts of ethyl and phenyl protons | Shifts in proton resonances, particularly those alpha to the P atom | Information on the ligand's coordination environment |

| ¹³C NMR Spectroscopy | Chemical Shifts of ethyl and phenyl carbons | Shifts in carbon resonances, especially the ipso-carbon of the phenyl ring | Further confirmation of coordination and electronic changes |

| X-ray Crystallography | Bond lengths and angles | Elongation of the P-O bond, defined M-O bond distance and coordination geometry | Definitive structural information of the solid-state complex |

These spectroscopic methods, used in concert, provide a comprehensive picture of the coordination chemistry of this compound and its influence on the electronic structure and reactivity of metal complexes.

Nuclear Magnetic Resonance (NMR) Studies for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and bonding in this compound complexes. The key nuclei of interest, ³¹P, ¹H, and ¹³C, each provide unique information about the coordination environment.

¹H and ¹³C NMR spectra provide detailed information about the organic substituents of the DEPPO ligand. Changes in the chemical shifts of the phenyl and ethyl groups upon coordination can reveal information about the electronic environment and conformational changes in the ligand. For example, the protons and carbons of the ethyl group (CH₂ and CH₃) and the phenyl ring can be sensitive to the coordination event. Deshielding of the protons alpha to the phosphorus atom is often observed. Analysis of the coupling constants, particularly the phosphorus-carbon (JP-C) and phosphorus-hydrogen (JP-H) coupling constants, can offer further structural insights. In some instances, ¹H and ¹³C NMR data have been used to understand the solution behavior of phosphine oxide complexes, including ligand exchange processes. rsc.orgnih.gov

Interactive Data Table: Representative NMR Data for Phosphine Oxide Ligands and Complexes

| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) | Solvent | Coupling Constants (J, Hz) |

| Ethyldiphenylphosphine oxide | ³¹P | Not specified | CDCl₃ | Not specified |

| Butyl-diphenylphosphine oxide derivative | ³¹P | 32.9 | CDCl₃ | |

| ¹³C | 132.8 (d, ¹JC-P = 98) | CDCl₃ | ||

| 131.8 (d, ⁴JC-P = 3) | ||||

| 130.7 (d, ³JC-P = 9) | ||||

| 128.7 (d, ²JC-P = 12) | ||||

| 29.3 (d, ¹JC-P = 72) | ||||

| Acyclic phosphine oxide derivative | ³¹P | 32.6 | CDCl₃ | |

| Cyclic phosphine oxide derivative | ³¹P | 34.0 | CD₃CN |

Infrared (IR) Spectroscopy for Metal-Ligand Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for studying the coordination of this compound to metal centers. The most diagnostic vibrational mode is the P=O stretching frequency (νP=O). In the free DEPPO ligand, this band appears at a characteristic frequency. Upon coordination to a metal ion, the P=O bond is weakened due to the donation of electron density from the oxygen to the metal. This weakening of the bond results in a decrease in the P=O stretching frequency, a phenomenon known as a red shift.

The magnitude of this red shift (ΔνP=O = νP=O (free ligand) - νP=O (complex)) is a direct probe of the strength of the metal-oxygen bond and, consequently, the Lewis acidity of the metal center. Stronger metal-oxygen interactions lead to larger red shifts. This trend allows for a comparative study of the bonding between DEPPO and different metals. For instance, studies on various phosphine oxide complexes have shown that the P=O stretching frequency can shift by 20-100 cm⁻¹ upon coordination. sdstate.edu

While a comprehensive list for DEPPO complexes is not available, data for related phosphine oxide complexes illustrate this principle. For example, in lanthanide trichloride (B1173362) complexes with bis(diphenylphosphino)methane (B1329430) dioxide (dppmO₂), the P=O stretching vibrations are observed in the range of 1096-1156 cm⁻¹, indicating coordination of the phosphoryl groups. soton.ac.uk Similarly, studies on triphenylphosphine oxide and trioctylphosphine (B1581425) oxide complexes show characteristic shifts in the P=O band upon complexation. spectrabase.com

Interactive Data Table: Representative P=O Stretching Frequencies in Phosphine Oxide Complexes

| Complex | Free Ligand ν(P=O) (cm⁻¹) | Complex ν(P=O) (cm⁻¹) | Δν(P=O) (cm⁻¹) |

| [Ce(dppmO₂)₄]Cl₃ | Not specified | 1154, 1097 | Not applicable |

| [Sm(dppmO₂)₄]Cl₃ | Not specified | 1154, 1097 | Not applicable |

| [Yb(dppmO₂)₃Cl]Cl₂∙H₂O | Not specified | 1156, 1096 | Not applicable |

| [Lu(dppmO₂)₃Cl]Cl₂ | Not specified | 1154, 1097 | Not applicable |

X-ray Diffraction Analysis of this compound-Containing Complexes

Key structural parameters obtained from X-ray diffraction studies include the metal-oxygen bond distance (M-O), the phosphorus-oxygen bond length (P-O), and the phosphorus-carbon (P-C) and carbon-carbon (C-C) bond lengths within the ligand. Upon coordination, the P-O bond is expected to lengthen slightly compared to the free ligand, consistent with the weakening of the double bond character observed in IR spectroscopy. The M-O bond distance provides a direct measure of the strength of the coordination bond.

The coordination geometry around the metal center is also revealed, which can range from tetrahedral and square planar to octahedral and higher coordination numbers, depending on the metal, its oxidation state, and the stoichiometry of the complex. The packing of the complex molecules in the crystal lattice, governed by intermolecular forces, is also determined.

While a specific crystal structure of a simple this compound complex was not identified in the search results, studies on related phosphine oxide complexes provide valuable comparative data. For example, the crystal structure of a plutonyl phosphine oxide complex has been characterized, revealing details of the coordination environment. nih.govrsc.org Similarly, X-ray structures of various transition metal and lanthanide complexes with other phosphine oxide ligands have been reported, showing a rich diversity of structural motifs. soton.ac.uknih.gov

Interactive Data Table: Illustrative Crystallographic Data for a Phosphine Oxide Complex

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Triphenylphosphine oxide | Orthorhombic | Pbca | 29.120 | 9.143 | 11.252 | 90 | 8 |

Vi. Computational and Theoretical Chemistry of Diethylphenylphosphine Oxide

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important tool in the study of organophosphorus compounds, including diethylphenylphosphine (B167853) oxide. Its balance of computational cost and accuracy makes it ideal for exploring complex chemical processes.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving diethylphenylphosphine oxide. By locating transition states and calculating their energies, chemists can determine the energy barriers for various reaction pathways. This information is critical for understanding reaction kinetics and predicting the feasibility of a proposed mechanism.

For instance, in reactions such as oxidations or nucleophilic substitutions at the phosphorus center, DFT can be used to model the geometry of the transition state, which is a fleeting, high-energy species that cannot be observed directly by most experimental techniques. The calculated energy of this transition state, relative to the reactants, provides the activation energy of the reaction. These calculations often involve methods like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following algorithms to locate the first-order saddle point on the potential energy surface that corresponds to the transition state. ucsb.eduresearchgate.net The presence of a single imaginary frequency in the vibrational analysis of the optimized geometry confirms that it is a true transition state. osti.gov

DFT is widely used to predict the ground-state molecular geometry of this compound with high accuracy. These calculations typically involve the optimization of the molecule's geometry to find the minimum energy conformation. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from techniques like X-ray crystallography, where available, to validate the computational model.

A study on the conformations of various organophosphine oxides, which are structurally related to this compound, employed MP2/cc-pVTZ level of theory to optimize geometries and determine relative energies. osti.gov The data from this study provides a reasonable approximation for the structural parameters of this compound.

Table 1: Calculated Geometries of Related Organophosphine Oxides

| Parameter | Methyldiethylphosphine oxide (Analogue) | Reference Compound (Generic R₃P=O) |

|---|---|---|

| Bond Lengths (Å) | ||

| P=O | ~1.50 | 1.48 - 1.52 |

| P-C (ethyl) | ~1.82 | 1.80 - 1.85 |

| P-C (phenyl) | ~1.81 | 1.79 - 1.83 |

| **Bond Angles (°) ** | ||

| O=P-C (ethyl) | ~112 | 110 - 114 |

| O=P-C (phenyl) | ~111 | 109 - 113 |

| C-P-C | ~106 | 105 - 108 |

Data is generalized from computational studies on similar organophosphine oxides and may not represent the exact values for this compound.

Furthermore, DFT calculations provide insights into the electronic structure, such as the distribution of electron density and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, stability, and electronic properties. nih.govmdpi.comnih.gov A smaller gap generally implies higher reactivity. mdpi.com

Table 2: Predicted Electronic Properties of a Generic Phosphine (B1218219) Oxide

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV to -7.5 eV | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 eV to 0.5 eV | Energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 eV to 8.0 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. |

These values are illustrative for a generic phosphine oxide and the actual values for this compound may vary.

Mechanistic Modeling and Kinetic Simulations of this compound Reactions

Computational chemistry allows for the detailed modeling of reaction mechanisms and the simulation of their kinetics. By combining the energy profiles obtained from DFT or ab initio calculations with transition state theory, it is possible to calculate theoretical rate constants for elementary reaction steps. ox.ac.ukdiva-portal.org

Studies on Intermolecular Interactions and Aggregation States

The behavior of this compound in the condensed phase is governed by intermolecular interactions. Computational studies can shed light on the nature and strength of these interactions, which include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the phosphoryl oxygen.

Understanding these interactions is crucial for predicting physical properties like boiling point, solubility, and crystal packing. Computational methods can also be used to study the aggregation behavior of this compound in solution or in the solid state. rsc.orgnih.govuic.eduresearchgate.net Molecular dynamics (MD) simulations, for example, can be used to model the self-assembly of molecules and the formation of aggregates over time.

Vii. Emerging Research Areas and Future Perspectives

Advancements in Sustainable Phosphorus Chemistry and Catalyst Recycling

A significant thrust in contemporary organophosphorus chemistry is the development of sustainable methodologies that address the environmental impact of phosphorus-based reagents and catalysts. Diethylphenylphosphine (B167853) oxide, often a byproduct of reactions involving triphenylphosphine (B44618), is at the forefront of these efforts. Research is actively exploring efficient methods to recycle this phosphine (B1218219) oxide, thereby promoting a circular phosphorus economy.

One prominent strategy involves the reduction of phosphine oxides back to valuable phosphines. This transformation is crucial as phosphines are widely used as ligands in homogeneous catalysis. The development of efficient and environmentally benign reducing agents is a key area of investigation. For instance, catalytic hydrosilylation has emerged as a powerful technique for the reduction of phosphine oxides. This method often employs silanes as reducing agents in the presence of a catalyst, offering a milder and more selective alternative to traditional stoichiometric reductants.

Furthermore, the concept of "catalyst-from-precatalyst" systems is gaining traction. In some catalytic cycles, the phosphine ligand is intentionally or unintentionally oxidized to the corresponding phosphine oxide. The ability to efficiently regenerate the active phosphine catalyst from the resulting oxide in situ or in a separate recycling loop is a critical aspect of sustainable process design. Research in this area aims to develop robust catalytic systems where the phosphine oxide is not a dead-end product but an intermediate in a closed-loop catalytic cycle.

Development of Novel Organophosphorus Catalysts and Reagents Based on Diethylphenylphosphine Oxide Scaffold

The this compound framework serves as a versatile building block for the synthesis of new and innovative organophosphorus catalysts and reagents. Its chemical stability and the reactivity of the P=O group allow for a wide range of chemical modifications, leading to derivatives with tailored electronic and steric properties.

Researchers are exploring the synthesis of chiral phosphine oxides derived from this compound. These chiral compounds have potential applications as organocatalysts in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. The stereoelectronic environment around the phosphorus center can be fine-tuned to induce high levels of stereoselectivity in various chemical transformations.

In addition to catalysis, new reagents based on the this compound structure are being developed. For example, phosphinoyl-substituted compounds are being investigated for their utility in Wittig-type reactions and other carbon-carbon bond-forming methodologies. The electron-withdrawing nature of the phosphinoyl group can influence the reactivity and selectivity of adjacent functional groups, opening up new avenues for synthetic organic chemistry. The development of bifunctional catalysts, where the phosphine oxide moiety acts as a Lewis base or a hydrogen bond acceptor in synergy with another catalytic group, is also an active area of research.

Integration into Advanced Flow Chemistry and High-Throughput Synthesis Protocols

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and process optimization. This compound and its derivatives are well-suited for integration into these advanced manufacturing platforms.

In flow chemistry, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The physical properties of this compound, such as its solubility and thermal stability, make it compatible with many common solvent systems used in flow reactors. This enables its use as a catalyst, reagent, or even as a precursor to immobilized catalysts on solid supports packed into flow reactors.

High-throughput synthesis (HTS) is another area where this compound-based chemistry is making an impact. HTS involves the rapid synthesis and screening of large libraries of compounds to identify new drug candidates, catalysts, or materials with desired properties. The versatility of the this compound scaffold allows for the creation of diverse libraries of organophosphorus compounds through parallel synthesis techniques. These libraries can then be rapidly screened for catalytic activity or other functional properties, accelerating the discovery process.

Potential Applications in Materials Science and Energy-Related Research

The unique electronic and photophysical properties of organophosphorus compounds are being harnessed in the development of advanced materials for various applications, including energy storage and conversion. This compound is emerging as a promising candidate in these fields.

In the realm of polymer photocatalysis, organophosphorus compounds can act as photosensitizers or co-catalysts in light-driven chemical reactions. The incorporation of this compound moieties into polymer backbones or as pendant groups can enhance the photostability and photocatalytic efficiency of the resulting materials. These materials could find applications in areas such as solar fuel production, organic synthesis, and environmental remediation.

Viii. Conclusion

Summary of Key Academic Contributions and Discoveries Pertaining to Diethylphenylphosphine (B167853) Oxide

Academic research specifically focused on diethylphenylphosphine oxide is limited. However, its existence and fundamental properties are documented. The primary academic contribution lies in its role as a potential, albeit less common, member of the phosphine (B1218219) oxide class of compounds, which are recognized for their utility as ligands in transition metal catalysis and as reagents in organic synthesis.

The synthesis of phosphine oxides, in general, is a well-established area of research. organic-chemistry.org Diethylphenylphosphine, the precursor to this compound, is known to be used in the synthesis of phosphine oxides and their derivatives. chemimpex.com This suggests that the oxidation of diethylphenylphosphine is a primary route to obtaining this compound.